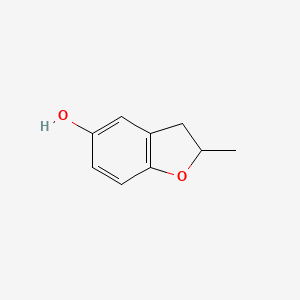

2-Methyl-2,3-dihydro-1-benzofuran-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNGSWCPJVSXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111580-01-9 | |

| Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Ol and Its Derivatives

General Principles of Dihydrobenzofuran Ring Construction

The formation of the dihydrobenzofuran ring system can be achieved through various strategic bond disconnections, leading to a diverse array of synthetic approaches. These methods can be broadly categorized into intramolecular cyclization reactions, transition metal-catalyzed coupling reactions, reductive cyclization strategies, and biomimetic synthesis approaches.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a common and effective strategy for the synthesis of the dihydrobenzofuran core. These reactions typically involve the formation of a key carbon-oxygen or carbon-carbon bond from a suitably functionalized acyclic precursor.

Claisen Rearrangement-Cyclization: The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of allyl aryl ethers, is a powerful tool for the synthesis of ortho-allyl phenols, which are key intermediates in the formation of 2,3-dihydrobenzofurans. researchgate.netlibretexts.org The initial thermal or Lewis acid-catalyzed rearrangement of an allyl phenyl ether yields an ortho-allyl phenol (B47542). researchgate.netlibretexts.org This intermediate can then undergo an intramolecular hydroalkoxylation or other cyclization reactions to afford the dihydrobenzofuran ring. nih.gov A tandem approach, where the Claisen rearrangement is immediately followed by in-situ cyclization, provides an efficient route to these heterocyclic systems. nih.gov Various catalysts, including transition-metal complexes and both Lewis and Brønsted acids, have been employed to facilitate this cascade process. researchgate.net The use of subcritical water as a medium for the tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers has also been reported as a greener alternative. nih.gov

Acid-Catalyzed Cyclization: Acid-catalyzed cyclization is a widely used method for constructing the dihydrobenzofuran ring. This approach often involves the intramolecular trapping of a carbocation or an oxonium ion by a tethered nucleophile. For instance, 2-(2'-hydroxyethyl)quinone precursors can undergo acid-catalyzed intramolecular hydroxyl cyclization, followed by dehydration to form a putative oxonium ion, which is then reduced in situ to yield the dihydrobenzofuran heterocycle. mdpi.comorganic-chemistry.org Polyphosphoric acid (PPA) is a common reagent used to promote the cyclization of aryl ether substrates. clockss.org Mechanistically, the substrate is protonated under acidic conditions, leading to the formation of a reactive intermediate that undergoes nucleophilic attack by the aromatic ring to close the five-membered ring. clockss.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of dihydrobenzofurans, offering mild and highly selective methods for their construction.

Palladium-Mediated Approaches: Palladium-catalyzed reactions are at the forefront of modern synthetic methods for dihydrobenzofurans. These approaches include:

Heck/Tsuji-Trost Reactions: Highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. nih.gov

Annulation of 1,3-Dienes: The palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates is an efficient method that proceeds via oxidative addition, syn-addition, intramolecular coordination, hydrolysis, and reductive elimination. organic-chemistry.org

Carboalkoxylation of 2-Allylphenols: A palladium-catalyzed alkene carboalkoxylation strategy allows for the coupling of 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans. nih.govwikipedia.org

C-H Activation/C-O Cyclization: Direct C-H activation followed by C-O bond formation is a powerful and atom-economical strategy. Palladium catalysts can mediate the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers to furnish dihydrobenzofuran derivatives. nih.gov

Heteroannulation of 2-Bromophenols: A convergent approach using palladium and a urea (B33335) ligand enables the heteroannulation of 2-bromophenols and 1,3-dienes, offering broad functional group tolerance under unified reaction conditions. scilit.comlibretexts.org

Other transition metals like rhodium and copper have also been employed in the synthesis of dihydrobenzofurans through various C-H activation and annulation strategies. nih.govnih.gov

Reductive Cyclization Strategies

Reductive cyclization offers a unique approach to the dihydrobenzofuran core, often involving the reduction of a precursor molecule that subsequently undergoes cyclization. A biomimetic reductive intramolecular cyclization process has been developed for the synthesis of dihydrobenzofurans from β-hydroxyethylquinone precursors in the presence of a reducing agent like 1,4-dihydrobenzoquinone. acs.org This method mimics natural biosynthetic pathways. acs.org

Biomimetic Synthesis Approaches

Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. In the context of dihydrobenzofurans, this often involves the coupling of a quinone or its derivative with a phenylpropenyl moiety. nih.gov These approaches can utilize Lewis acid catalysis, chemical or electrochemical oxidations, or the cyclization of quinone ketals with Brønsted acids. nih.gov A notable biomimetic route involves the acid-catalyzed construction of dihydrobenzofuran heterocycles from 2-(2'-hydroxyethyl)quinone precursors, where an in-situ reduction of a putative oxonium ion intermediate is a key step. mdpi.comorganic-chemistry.org The product distribution in these reactions can often be controlled by the electronic properties of the reducing agent. mdpi.com

Specific Synthetic Routes for 2-Methyl-2,3-dihydro-1-benzofuran-5-ol

While a dedicated, detailed synthetic route for this compound is not extensively documented in readily available literature, a plausible synthetic pathway can be constructed based on the general principles outlined above and the synthesis of structurally similar compounds.

Precursor Synthesis and Key Intermediates

A logical precursor for the synthesis of this compound is hydroquinone (B1673460) (benzene-1,4-diol). The synthesis would likely proceed through the following key steps, involving the formation of crucial intermediates:

Allylation of Hydroquinone: The first step would involve the mono-allylation of hydroquinone to form 4-allyloxyphenol . This can be achieved by reacting hydroquinone with an allyl halide, such as allyl bromide, in the presence of a base. Careful control of stoichiometry is necessary to favor the formation of the mono-substituted product over the di-allylated species.

Claisen Rearrangement: The resulting 4-allyloxyphenol would then be subjected to a Claisen rearrangement. Upon heating, this intermediate would undergo a nih.govnih.gov-sigmatropic rearrangement to yield 2-allylhydroquinone (B12805887) . This ortho-allyl phenol is a pivotal intermediate for the subsequent cyclization step.

Intramolecular Cyclization: The final step involves the intramolecular cyclization of 2-allylhydroquinone to form the target molecule, this compound. This transformation can be promoted by an acid catalyst. The acid would protonate the double bond of the allyl group, leading to the formation of a secondary carbocation. Intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group would then form the five-membered dihydrofuran ring, resulting in the desired product.

The table below summarizes the proposed synthetic route:

| Step | Starting Material | Reagents and Conditions | Key Intermediate/Product |

| 1 | Hydroquinone | Allyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-Allyloxyphenol |

| 2 | 4-Allyloxyphenol | Heat (thermal rearrangement) or Lewis Acid | 2-Allylhydroquinone |

| 3 | 2-Allylhydroquinone | Acid catalyst (e.g., H₂SO₄, TsOH) | This compound |

This proposed pathway leverages the well-established Claisen rearrangement and subsequent acid-catalyzed cyclization, which are robust and commonly employed methods for the synthesis of the dihydrobenzofuran core.

Regioselective Synthesis Challenges and Methodological Advancements

A primary challenge in the synthesis of substituted dihydrobenzofurans is achieving high regioselectivity. Classical methods, such as intramolecular Friedel-Crafts-type cyclizations of α-phenoxycarbonyl compounds, often face limitations. When both ortho positions on the phenolic precursor are available for cyclization, mixtures of regioisomers can be formed, with the outcome often dictated by subtle steric and electronic effects. oregonstate.edu For instance, the cyclization of a substrate with two unsubstituted ortho positions typically favors the sterically less-hindered product, but in cases without a strong steric bias, significant amounts of both isomers can be produced. oregonstate.edu

To overcome these challenges, modern synthetic methodologies have been developed that offer superior control over the position of substitution.

Transition Metal Catalysis : Transition metal-catalyzed reactions have emerged as powerful tools for the regioselective construction of the dihydrobenzofuran core. nih.gov Rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes, for example, provides a redox-neutral pathway to various dihydrobenzofurans with good functional group compatibility. organic-chemistry.org Similarly, palladium-catalyzed protocols involving C(sp³)–H and C(sp²)–H intramolecular coupling of alkyl phenyl ethers have been developed to furnish the desired heterocyclic products in moderate to excellent yields. nih.govrsc.org

Organocatalysis : Organocatalyzed approaches provide a metal-free alternative for regioselective synthesis. An efficient method involves the reaction of substituted quinones with hydroxymaleimides in the presence of a chiral organocatalyst, proceeding through a Michael addition/hemiketalization sequence to yield asymmetric dihydrobenzofurans with high diastereomeric ratios. nih.gov

Photocatalysis : Photocatalytic methods offer another facile route. A one-pot, photocatalytic methodology for the regioselective C3-substitution of dihydrobenzofuran derivatives involves the reaction of p-benzoquinones with substituted alkenes in the presence of a Lewis acid and a Lewis base, demonstrating the versatility of modern synthetic strategies. nih.gov

A novel strategy for the highly regioselective synthesis of benzofuranones, which can be converted to benzofurans, involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This method allows for the programmable substitution at any position on the benzene (B151609) ring, enabling the creation of complex substitution patterns that are difficult to access via classical condensation reactions. oregonstate.edu

Table 1: Comparison of Methodologies for Regioselective Dihydrobenzofuran Synthesis

| Methodology | Catalyst/Reagent | Key Transformation | Regioselectivity | Ref. |

| Transition Metal Catalysis | [Cp*RhCl₂]₂ | C–H activation/[3+2] annulation | High | rsc.org |

| Organocatalysis | Chiral Phosphoric Acid | [3+2] Cycloaddition | High | researchgate.net |

| Photocatalysis | B(C₆F₅)₃ / P(o-tol)₃ | [3+2] Cycloaddition | C3-selective | nih.gov |

| Pyrones Chemistry | Heat (Thermal) | Diels-Alder/Elimination | High (Programmable) | oregonstate.edu |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound Analogs

The biological activity of dihydrobenzofuran derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to access enantiomerically pure or diastereomerically enriched analogs is of paramount importance. cnr.it

Asymmetric Catalysis in Dihydrobenzofuran Formation

Asymmetric catalysis is the most direct and efficient approach to synthesizing chiral dihydrobenzofurans. This involves the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.

Transition Metal Catalysis with Chiral Ligands : A variety of transition metals, including palladium, rhodium, copper, and nickel, have been employed in asymmetric syntheses. nih.govrsc.org A highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes using a chiral phosphine (B1218219) ligand (TY-Phos) affords chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have also been shown to be effective for the synthesis of chiral dihydrobenzofuran-3-ols. nih.govrsc.org

Organocatalysis : Chiral organocatalysts, such as phosphoric acids, have been successfully used in asymmetric [3+2] cycloaddition reactions. researchgate.net The reaction of quinones with various alkenes, catalyzed by a chiral phosphoric acid, can provide 3-amino-2,3-dihydrobenzofurans in excellent yields and enantioselectivities. researchgate.netresearchgate.net This approach has been instrumental in synthesizing a range of enantioenriched polycyclic 2,3-dihydrobenzofurans. researchgate.net

Biocatalysis : Engineered enzymes offer a powerful platform for highly stereoselective transformations. rochester.edu Variants of sperm whale myoglobin (B1173299) have been engineered to catalyze the asymmetric cyclopropanation of benzofurans with diazo reagents. This biocatalytic strategy yields stereochemically complex 2,3-dihydrobenzofuran (B1216630) scaffolds with exceptional diastereo- and enantioselectivity (>99.9% de and ee), providing a highly efficient route to enantiopure products. rochester.edu

Table 2: Examples of Asymmetric Catalysis in Dihydrobenzofuran Synthesis

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Ref. |

| Pd₂(dba)₃·CHCl₃ / N-Me–Xu₃ | Heck/Cacchi | Polycyclic Dihydrobenzofurans | 84–97% | nih.gov |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | 3-Amino-2,3-dihydrobenzofurans | up to 99% | researchgate.net |

| Engineered Myoglobin | Carbene Transfer | Tricyclic Dihydrobenzofurans | >99.9% | rochester.edu |

| Cu/SPDO | [3+2] Cycloaddition | 2-Aryl-2,3-dihydrobenzofurans | up to 99% | researchgate.net |

Diastereomeric and Enantiomeric Resolution Techniques

When a racemic or diastereomeric mixture of dihydrobenzofurans is synthesized, resolution techniques can be employed to separate the individual stereoisomers. wikipedia.org

Crystallization of Diastereomeric Salts : This is a classical and widely used method for resolving racemic mixtures of compounds containing acidic or basic functional groups. wikipedia.org The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for amines, or a chiral amine like brucine (B1667951) for acids) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orgyoutube.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral Column Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful modern technique for both analytical and preparative separation of enantiomers. nih.gov The enantiomers of a racemic mixture interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. This method has been successfully applied to the resolution of various chiral compounds, including propranolol (B1214883) derivatives which share structural similarities with functionalized dihydrobenzofurans. nih.gov

Derivatization Strategies for this compound

Derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. This involves the introduction of various functional groups at different positions of the scaffold.

Systematic Introduction of Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent drug candidates. This involves the synthesis of a series of analogs with systematic structural modifications to identify the key molecular features responsible for biological activity. nih.govnih.gov

For example, in the development of novel agonists for the G protein-coupled receptor 119 (GPR119), a series of dihydrobenzofuran derivatives were synthesized. nih.gov The SAR study explored the impact of substituents on the dihydrobenzofuran ring, as well as modifications to other parts of the molecule. This systematic approach led to the identification of compounds with high potency and favorable metabolic profiles. nih.gov

Similarly, SAR studies on benzofuran (B130515) derivatives for anticancer activity have revealed that substitutions at specific positions are crucial for cytotoxicity. nih.gov For instance, the introduction of a hydroxyl group at the C7 position and specific substituents at the C2 position were found to significantly enhance tubulin inhibition activity. nih.gov The systematic derivatization of the dihydrobenzofuran scaffold allows researchers to fine-tune the molecule's interaction with its biological target, thereby optimizing its therapeutic potential. nih.govtandfonline.com

Table 3: Illustrative SAR of Dihydrobenzofuran Analogs as GPR119 Agonists

| Compound | Substituent on Dihydrobenzofuran | R¹ Attachment | R² Attachment | hGPR119 EC₅₀ (nM) |

| 13a | 7-F | 4-pyridyl | 2-pyridyl | 14 |

| 13b | 7-Cl | 4-pyridyl | 2-pyridyl | 10 |

| 13c | 7-Me | 4-pyridyl | 2-pyridyl | 4 |

| 24 | 7-Me | 5-pyrimidinyl | 2-pyridyl | 3 |

| Data adapted from a study on GPR119 agonists to illustrate the SAR concept. nih.gov |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. nih.govresearchgate.net

A series of novel hybrid compounds have been prepared by linking the dihydrobenzofuran scaffold with an imidazole (B134444) moiety. nih.govresearchgate.net The synthesis of these hybrids was evaluated for in vitro cytotoxic activity against a panel of human tumor cell lines. The results indicated that the substitution pattern on both the dihydrobenzofuran and imidazole rings was critical for modulating cytotoxic activity. nih.gov Specifically, an electron-donating dihydrobenzofuran at the imidazolyl-1-position and a naphthylacyl or electron-rich phenacyl group at the imidazolyl-3-position were found to be important for activity. nih.govresearchgate.net This strategy highlights the potential of using the 2,3-dihydrobenzofuran core as a building block for constructing more complex and biologically active molecules. researchgate.net

Mechanistic Investigations of 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Ol S Biological Activities Preclinical Focus

Molecular Mechanisms of Antioxidant Activity

The antioxidant profile of the 2,3-dihydro-1-benzofuran-5-ol scaffold is primarily attributed to the phenolic hydroxyl group at the 5-position. This functional group allows the molecule to participate in redox reactions, neutralizing harmful free radicals and inhibiting oxidative processes like lipid peroxidation.

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. Dihydrobenzofuran-5-ol derivatives function as potent chain-breaking antioxidants. The primary mechanism involves the donation of a hydrogen atom from the C-5 hydroxyl group to a lipid peroxyl radical (LOO•). This action terminates the propagation phase of lipid peroxidation, converting the reactive peroxyl radical into a more stable lipid hydroperoxide (LOOH) and forming a less reactive benzofuranoxyl radical.

Studies on various substituted 2,3-dihydro-5-hydroxybenzofurans have demonstrated their efficacy in inhibiting lipid peroxidation in different preclinical models. For instance, in rat brain homogenates, these analogues proved to be potent inhibitors of spontaneous lipid peroxidation acs.org. Similarly, their capacity to inhibit lipid peroxidation stimulated by Fe(II)/ADP/ascorbate has been assessed in liver microsomes nih.gov. The efficiency of this inhibition is comparable to, and in some cases superior to, that of tocopherol analogues, highlighting the potential of the dihydrobenzofuran scaffold in mitigating oxidative membrane damage acs.orgnih.gov.

| Compound Class | Model System | Observed Effect | Reference |

|---|---|---|---|

| Substituted 2,3-dihydro-1-benzofuran-5-ols | Rat brain homogenate | Potent inhibition of spontaneous lipid autoxidation | acs.org |

| 2,3-dihydrobenzo[b]furan-5-ol analogs | Liver microsomes (Fe(II)/ADP/ascorbate stimulated) | Inhibition of lipid peroxidation | nih.gov |

| 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran | Organic solution and membranes | Effective radical scavenging and inhibition of lipid peroxidation | nih.gov |

The fundamental mechanism of free radical scavenging by 2-Methyl-2,3-dihydro-1-benzofuran-5-ol is Hydrogen Atom Transfer (HAT). The O-H bond in the phenolic group has a lower bond dissociation enthalpy (BDE) compared to the C-H bonds in lipids, making it the preferred site for hydrogen donation to a radical species (R•) nih.gov.

Reaction: ArOH + R• → ArO• + RH

This reaction transforms a highly reactive free radical into a more stable species and a resonance-stabilized aryloxyl radical (ArO•). Research indicates that the 2,3-dihydro-5-benzofuranol ring system is structured to maximize the stereoelectronic effects necessary for efficient hydrogen atom abstraction by peroxyl radicals nih.gov. The reactivity of these compounds toward radicals like tert-butoxyl radicals has been confirmed, further establishing their profile as effective scavengers nih.gov. The resulting aryloxyl radical is significantly less reactive than the initial radical, thereby preventing the propagation of the radical chain reaction.

The 2,3-dihydro-1-benzofuran-5-ol core is a structural analog of the chromanol head group of α-tocopherol. This similarity has prompted comparative studies to understand the structure-activity relationships that govern their antioxidant potency.

Key points of comparison include:

Reactivity: Studies comparing 2,3-dihydro-5-hydroxybenzofuran derivatives with α-tocopherol and 2,2,5,7,8-pentamethyl-6-chromanol (PMC) show that these compounds have substantially similar reactivities toward radicals in homogenous organic solutions nih.gov.

Substituent Effects: The presence of electron-donating groups on the aromatic ring can further enhance the antioxidant activity by stabilizing the resulting aryloxyl radical. For instance, di-tert-butyl groups at ortho-positions to the hydroxyl group were found to reduce reactivity toward Cu(II) and synergistic interactions with ascorbate compared to di-methyl substituents nih.gov.

| Compound/Analog | Key Structural Feature | Observation in Preclinical Models | Reference |

|---|---|---|---|

| 2,3-dihydro-5-hydroxybenzofuran derivatives | Dihydrobenzofuran core | Similar reactivity to α-tocopherol toward radicals in solution | nih.gov |

| α-Tocopherol | Chromanol ring with phytyl tail | Phytyl tail affects inter-membrane mobility and radical scavenging efficacy within membranes | nih.gov |

| 2,2,5,7,8-pentamethyl-6-chromanol (PMC) | Chromanol ring, no phytyl tail | Used as a baseline for comparing radical reactivity | nih.gov |

Cellular and Subcellular Mechanistic Studies of Biological Activity (In Vitro and Animal Models)

Beyond direct molecular interactions, the biological activities of this compound have been investigated at the cellular level, revealing mechanisms of antimicrobial and antiproliferative action.

Benzofuran-5-ol derivatives have demonstrated notable antifungal activity against various pathogenic fungi, including Candida and Aspergillus species researchgate.net. While the precise mechanisms are still under investigation, preclinical evidence suggests potential pathways. One proposed mechanism is that the benzofuran-5-ols are metabolized within fungal cells into benzoquinone derivatives. These quinonoid structures are known to be potent antifungal agents, possibly through mechanisms involving the generation of reactive oxygen species or interference with cellular respiration researchgate.net.

Another potential target is the enzyme N-Myristoyltransferase (NMT), which is crucial for fungal viability but absent in prokaryotes. Some benzofuran (B130515) derivatives have been identified as highly potent inhibitors of NMT, suggesting that this could be a key mechanism of their antifungal action researchgate.net.

| Compound Class | Fungal Species | Proposed Mechanism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Benzofuran-5-ol derivatives | Various Candida, Aspergillus, Cryptococcus species | Metabolism to benzoquinone derivatives; Inhibition of N-Myristoyltransferase (NMT) | 1.6-12.5 µg/mL (complete growth inhibition) | researchgate.net |

The benzofuran scaffold has been identified as a promising structural backbone for the development of anticancer agents nih.gov. The antiproliferative effects of these compounds are often linked to their ability to interfere with the cell division machinery.

Tubulin Polymerization Inhibition: A significant mechanism of action for many benzofuran derivatives is the inhibition of tubulin polymerization nih.govnih.gov. Microtubules, which are polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium between tubulin dimers and microtubules nih.gov. This disruption prevents the formation of a functional mitotic spindle, leading to a halt in the cell cycle. The most promising compounds in some series have been shown to inhibit cancer cell growth at nanomolar concentrations nih.gov.

Cell Cycle Modulation: The disruption of microtubule dynamics directly leads to cell cycle arrest, typically in the G2/M phase nih.govresearchgate.net. When the mitotic spindle fails to form correctly, the spindle assembly checkpoint is activated, preventing the cell from proceeding into anaphase. This prolonged mitotic arrest can trigger downstream signaling pathways that lead to apoptosis (programmed cell death) nih.govresearchgate.net. Studies have shown that novel benzofuran lignans can efficiently arrest Jurkat T lymphocytes in the G2/M phase and induce apoptosis, thereby inhibiting cell growth nih.gov. Some derivatives have been shown to cause cell cycle arrest at both the S and G2/M phases in specific cancer cell lines mdpi.comresearchgate.net.

| Compound Class | Primary Mechanism | Secondary Effect | Target Cell Line Example | Reference |

|---|---|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives | Inhibition of tubulin polymerization (binding to colchicine site) | Cell cycle arrest | Various human cancer cell lines | nih.gov |

| Novel benzofuran lignan | Cell cycle arrest at G2/M phase | Induction of apoptosis | Jurkat T lymphocytes | nih.gov |

| Halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Minimal effect on tubulin polymerization | Cell cycle arrest at G2/M or S and G2/M phases | HepG2 and A549 cells | mdpi.comresearchgate.net |

Molecular Targets and Signaling Pathways in Anti-inflammatory Processes (e.g., Heme Oxygenase (HO)-1 Upregulation)

The anti-inflammatory potential of phenolic compounds, including various benzofuran derivatives, is often linked to their ability to modulate cellular stress-response pathways. One of the most significant of these is the upregulation of Heme Oxygenase-1 (HO-1), a critical enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions. mdpi.commdpi.com While direct studies detailing the effect of this compound on HO-1 expression are not extensively documented in preclinical models, the mechanism can be inferred from the well-established activities of structurally related compounds and the general functions of the HO-1 system.

HO-1 is an inducible enzyme that catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide (CO). mdpi.com The products of this reaction have significant biological effects. Biliverdin and its subsequent reduction product, bilirubin, are powerful antioxidants. mdpi.com Carbon monoxide acts as a signaling molecule with vasomodulatory, anti-apoptotic, and anti-inflammatory properties. mdpi.com The induction of HO-1 is a key defense mechanism against oxidative stress and inflammation. nih.govnih.gov

The primary regulatory pathway for HO-1 induction involves the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative or electrophilic stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene (the gene encoding HO-1), initiating its transcription. nih.gov Phenolic compounds are known to activate the Nrf2-ARE pathway, thereby increasing HO-1 expression and conferring protection against inflammatory insults. This upregulation leads to a reduction in inflammatory mediators and cellular damage. nih.gov Given the phenolic nature of this compound, it is plausible that its anti-inflammatory effects could be mediated, at least in part, through the Nrf2-dependent upregulation of HO-1, a mechanism that warrants further specific investigation.

Receptor Antagonism Mechanisms (e.g., Protease Activated Receptor 4 (PAR4) Antagonism)

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor that plays a crucial role in thrombosis and hemostasis, making it a key target for antiplatelet therapies. nih.gov Thrombin, a potent platelet agonist, activates platelets through PAR1 and PAR4. While PAR1 mediates a rapid, transient signal, PAR4 is responsible for a more prolonged and sustained signaling response that is critical for the formation of a stable thrombus. nih.gov Antagonism of PAR4 is therefore a promising strategy to prevent thrombosis while potentially having a lower bleeding risk compared to other antiplatelet agents. nih.gov

Preclinical research has identified compounds with a benzofuran scaffold as novel PAR4 antagonists. For instance, a series of 2,3-dihydro koreascience.krnih.govdioxino[2,3-g]benzofuran derivatives have been discovered that exhibit potent PAR4 antagonism and antiplatelet aggregation activity. nih.gov Although this compound itself has not been specifically identified as a PAR4 antagonist in these studies, the findings demonstrate that the benzofuran core structure can serve as a viable foundation for the development of such antagonists.

The mechanism of these antagonists involves binding to the PAR4 receptor and preventing its activation by thrombin or other agonists. This inhibition blocks the sustained intracellular signaling necessary for full platelet activation and aggregation. The table below summarizes the in vitro antiplatelet activity of representative benzofuran-based PAR4 antagonists from a recent study, highlighting the potential of this chemical class.

| Compound (Isomer) | In Vitro Antiplatelet Activity (IC50) |

| 36 | 26.13 nM |

| 37 | 14.26 nM |

Data sourced from a study on 2,3-dihydro koreascience.krnih.govdioxino[2,3-g]benzofuran derivatives. nih.gov

These findings underscore the therapeutic potential of benzofuran-containing molecules as PAR4 antagonists. Further structure-activity relationship studies would be necessary to determine if this compound or its close analogs possess clinically relevant PAR4 inhibitory activity.

Mechanistic Aspects of Chemical Reactions and Transformations

Detailed Reaction Pathways for Synthesis (e.g., Formalkoreascience.krkoreascience.kr-Migration in Claisen Rearrangement)

The synthesis of the 2,3-dihydro-1-benzofuran scaffold is commonly achieved through a well-established reaction sequence involving a Claisen rearrangement followed by cyclization. koreascience.krresearchgate.net This strategy is a reliable method for constructing the core structure of this compound.

The general synthetic pathway proceeds through the following key steps:

O-Allylation: The synthesis typically begins with a substituted phenol (B47542), such as hydroquinone (B1673460), which is protected and then reacted with an appropriate allyl halide (e.g., 3-chloro-2-methyl-1-propene) under basic conditions to form an aryl allyl ether.

Claisen Rearrangement: The aryl allyl ether intermediate is then subjected to thermal or Lewis acid-catalyzed Claisen rearrangement. This reaction is a pericyclic process known as a researchgate.netresearchgate.net-sigmatropic rearrangement. It involves the concerted reorganization of six electrons, leading to the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring, forming a 2-allylphenol (B1664045) intermediate. The term "formal koreascience.krkoreascience.kr-migration" is not standard for this transformation; the accepted mechanism is a researchgate.netresearchgate.net-sigmatropic shift.

Cyclization: The final step is the intramolecular cyclization of the o-allylphenol intermediate. This is typically achieved under acidic conditions. The hydroxyl group of the phenol attacks the double bond of the allyl group in a Markovnikov-fashion, leading to the formation of the five-membered dihydrofuran ring and yielding the 2-methyl-2,3-dihydro-1-benzofuran structure.

This synthetic strategy allows for the introduction of various substituents on the benzofuran ring system, making it a versatile method for producing a range of derivatives for further study. koreascience.kr

Degradation Pathways and Stability Mechanisms

Detailed experimental studies on the specific degradation pathways and stability mechanisms of this compound are not widely available in the current scientific literature. However, based on its chemical structure, which contains a phenol group and a dihydrofuran ring, potential degradation pathways can be postulated.

The phenolic hydroxyl group is susceptible to oxidation. In the presence of oxygen, light, or metal ions, phenols can oxidize to form colored quinone-type products. This is a common degradation pathway for many phenolic compounds and could be a primary route of instability for this compound. The stability would likely be influenced by pH, temperature, and the presence of antioxidants or pro-oxidants.

Structure Activity Relationship Sar Studies of 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Ol and Its Analogs

Influence of Substituent Variation on Biological Activity Profiles

The biological activity of the dihydrobenzofuran scaffold is highly dependent on the nature and position of substituents on both the heterocyclic and aromatic rings.

Modifications at the 2, 3, and 5 positions of the 2-methyl-2,3-dihydro-1-benzofuran-5-ol core have been shown to significantly modulate biological activity, particularly antimicrobial and antioxidant properties.

Position 2: The introduction of various substituents at the C-2 position is closely linked to the antibacterial activity of benzofuran (B130515) derivatives. nih.gov For instance, incorporating groups such as isatin, pyrazoline, pyrazole (B372694), imidazole (B134444), or oxadiazole can enhance antimicrobial efficacy. rsc.org In a study on SERCA2a activators, hydrogenation of the furan (B31954) ring to create dihydrobenzofuran derivatives like 52 and 54 was used to evaluate the role of aromaticity and heteroatom positioning in biological engagement. nih.gov

Position 3: Substitution at the C-3 position also plays a role in defining the activity of these compounds. Groups such as hydrazone, benzylidene, pyrazoline, or simple alkyl groups like methyl have been associated with good antimicrobial activity. rsc.org

Position 5: The phenolic hydroxyl group at the C-5 position is a key feature. However, introducing other substituents at this position, such as halogens or amino groups, has been found to be closely related to the antibacterial activity of the parent benzofuran scaffold. nih.gov

A series of α-tocopherol (Vitamin E) analogues based on the 2,3-dihydro-1-benzofuran-5-ol structure were synthesized to optimize antioxidant and neuroprotective effects. The selection of the lead compound, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride, was based on its superior antioxidant properties and improved brain penetration, highlighting the importance of substitutions across the entire molecule. nih.gov

The phenolic hydroxyl group at the C-5 position is fundamental to the biological activity of many benzofuran derivatives, particularly their antioxidant effects. SAR studies have emphasized that this group is often essential for pharmacological activity. kennesaw.edunih.gov Its role can be attributed to its ability to act as a hydrogen bond donor or the capacity of its oxygen's lone electron pairs to serve as a hydrogen bond acceptor. kennesaw.edunih.gov

The antioxidant behavior is strongly influenced by the number and position of hydroxyl groups. frontiersin.org

Hydrogen Donation: Phenolic antioxidants function by donating their phenolic hydrogen to free radicals, which generates resonance-stabilized phenoxy radicals. mdpi.comnih.gov

Number of -OH Groups: An increasing number of hydroxyl groups on a phenolic compound generally leads to an increased antioxidant effect. frontiersin.org

Chemical Modification: Protecting or modifying the phenolic hydroxyl group, for example, through methylation to form a methoxy (B1213986) group, typically reduces the compound's reactivity against free radicals and diminishes its antioxidant potency. nih.gov

Studies on related phenolic compounds have shown that the orientation of the hydroxyl group's lone pairs can also play a significant role in mediating behavioral effects, suggesting that specific spatial arrangements are necessary for recognition at biological targets. kennesaw.edu

The introduction of halogens and other groups that modify the electronic properties of the benzofuran ring system can have a profound impact on biological activity.

Halogenation: The presence of halogen substituents often enhances the biological profile of benzofuran analogs. SAR studies have revealed that substitutions with halogens like chlorine and bromine can lead to potent antibacterial and antifungal activity. rsc.org For example, the presence of a chloro substituent on related pyrazoline and pyrazole moieties has been found to increase antimicrobial activities. rsc.org Furthermore, compounds containing two bromo substituents have demonstrated greater antimicrobial activity compared to those with a single halogen. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) are strongly deactivating (pi-acceptors) and can significantly alter the electronic character of the aromatic ring. masterorganicchemistry.com The introduction of a nitro group at the 5- or 6-position of the benzofuran nucleus has been associated with potent antibacterial activity. rsc.org

Electron-Donating Groups (EDGs): Alkoxy groups (like methoxy) are activating groups that donate electron density through resonance. masterorganicchemistry.com In some series of benzofuran derivatives, the presence of a methoxy group has been shown to enhance specific activities, such as vasodilation. nih.gov

The table below summarizes the influence of different functional groups on the aromatic ring.

| Group Type | Examples | General Effect on Ring | Impact on Biological Activity (Examples) |

| Halogens | -F, -Cl, -Br, -I | Deactivating | Often increases antimicrobial activity. rsc.orgrsc.org |

| Strong EWGs | -NO₂, -CN, -SO₃H, -CF₃ | Strongly Deactivating | Nitro groups at position 5 or 6 can confer potent antibacterial activity. rsc.org |

| Strong EDGs (pi-donors) | -OH, -OR (alkoxy), -NH₂, -NR₂ | Strongly Activating | The phenolic -OH is crucial for antioxidant activity. kennesaw.edunih.gov Methoxy groups can enhance vasodilation. nih.gov |

Stereochemical Effects on Activity and Binding

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological targets. For analogs of this compound, which contain chiral centers, stereochemistry plays a vital role.

The presence of chiral centers, such as the C-2 position in this compound, means the compound can exist as different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer.

While specific studies detailing the enantiomeric purity and biological response of this compound are not widely available, the principles of stereoselectivity are well-established in medicinal chemistry. For the broader class of 2,3-dihydro-benzofuran-3-ols, methods have been developed to resolve racemic mixtures and separate pure enantiomers, which is a crucial step for evaluating the biological activity of individual isomers. researchgate.net It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach has been applied to benzofuran derivatives to predict their activity and guide the design of new, more potent analogs.

A 2D-QSAR study was conducted on a series of benzofuran-based hybrids to model their vasodilation activity. nih.govresearchgate.net The resulting model demonstrated statistical significance and predictive power.

Table of 2D-QSAR Model Statistical Parameters

| Parameter | Description | Value |

|---|---|---|

| N | Number of compounds in the dataset | 24 |

| n | Number of descriptors in the model | 4 |

| R² | Squared correlation coefficient | 0.816 |

| R²cvOO | Squared correlation coefficient (cross-validation leave-one-out) | 0.731 |

| F | Fisher test value | 21.103 |

| s² | Standard deviation of the regression | 6.191 × 10⁻⁸ |

Data sourced from a study on benzofuran-based vasodilators. nih.govresearchgate.net

The high R² value indicates a strong correlation between the selected molecular descriptors and the observed biological activity. nih.govresearchgate.net Such models can decrease the number of candidate compounds needing experimental testing, thereby reducing costs and accelerating research. mdpi.com

In other studies involving the related dibenzofuran (B1670420) scaffold, 3D-QSAR models have been developed. These models generate a pharmacophore, which identifies the critical three-dimensional arrangement of chemical features necessary for binding to a biological target. For a series of PTP-MEG2 inhibitors, the pharmacophore model revealed that features such as aromatic moieties, hydrophobic groups, and hydrogen bond acceptors were vital for activity. nih.gov

Development of Predictive Models for Biological Potency

Predictive modeling for the biological potency of 2,3-dihydro-1-benzofuran analogs has been successfully achieved using various computational methods. These models are essential for understanding how chemical structures relate to biological activity and for designing new, more potent compounds. researchgate.net

Multiple Linear Regression (MLR) is a commonly used method for building QSAR models due to its simplicity and ease of interpretation. researchgate.net For a series of benzofuran derivatives with antioxidant activity, a QSAR study employed MLR to establish a relationship between the compounds' structures and their IC50 values. researchgate.net Similarly, in a study of arylbenzofuran derivatives as H3-receptor antagonists, a statistically significant QSAR model was generated using Partial Least Squares (PLS) linear regression, yielding a squared correlation coefficient (r²) of 0.8662.

Another powerful technique is the use of Artificial Neural Networks (ANN). In the aforementioned study on antioxidant benzofuran derivatives, an ANN model was developed and found to be more significant than the MLR model, demonstrating the potential of machine learning approaches in this field. researchgate.net

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer more detailed insights by considering the 3D structure of the molecules. These methods have been used to create reliable models for predicting the activity of new benzofuran derivatives as potential inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. researchgate.net For a series of dibenzofuran derivatives, a 3D-QSAR study using the "HipHop" technique generated a pharmacophore model that could explain the structure-activity relationships for PTP-MEG2 inhibitors. nih.gov

The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their robustness and reliability for screening new compounds. nih.gov

Table 1: Examples of Predictive Models for Benzofuran Analogs

| Model Type | Application | Statistical Significance | Source |

|---|---|---|---|

| MLR & ANN | Antioxidant Activity | ANN model was more significant than MLR | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | LSD1 Inhibition | Generated reliable predictive models | researchgate.net |

Identification of Key Molecular Descriptors for Activity

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of a compound series. These descriptors can be physicochemical, electronic, or structural in nature.

For benzofuran analogs, several key descriptors have been identified across different studies:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been used as input data in QSAR models for antioxidant benzofuran derivatives, indicating the importance of electron-donating or accepting capabilities. researchgate.net

Physicochemical Properties: Properties such as molar weight, surface area, the octanol-water partition coefficient (log P), and hydration energy have been shown to correlate with antioxidant activity. researchgate.net The importance of lipophilicity is a recurring theme, as it often governs how well a compound can reach its biological target.

Structural and Topological Descriptors: Specific counts of atoms and bonds have been found to be critical. For instance, in a study of arylbenzofuran H3-receptor antagonists, the following descriptors were identified as important determinants of activity:

T_3_N_5: The count of triple-bonded atoms separated from a nitrogen atom by five bonds. A higher value was correlated with better antihistaminic activity.

T_C_C_7: The count of carbon atoms separated from another carbon atom by seven bonds. A lower value was beneficial for activity.

3D Pharmacophore Features: In 3D-QSAR studies, features like hydrogen-bond acceptors (HBA), hydrophobic regions (Hyd), and ring aromatic (RA) features are identified as essential for binding to a biological target. nih.gov For dibenzofuran derivatives acting as PTP-MEG2 inhibitors, a model containing one RA, three Hyd, and two HBA features was found to be crucial for activity. nih.gov

The position of substituents on the benzofuran core is also a critical determinant of biological activity. nih.gov For example, the placement of halogen atoms can significantly increase anticancer activity, likely due to the formation of halogen bonds that improve binding affinity. nih.gov Earlier SAR studies on benzofuran derivatives have noted that substitutions at the C-2 position, such as ester or heterocyclic rings, were vital for cytotoxic activity. nih.gov

Table 2: Key Molecular Descriptors for Benzofuran Analog Activity

| Descriptor Type | Specific Descriptor | Impact on Activity | Target/Activity | Source |

|---|---|---|---|---|

| Electronic | EHOMO, ELUMO | Correlates with potency | Antioxidant | researchgate.net |

| Physicochemical | log P, Molar Weight, Surface Area | Correlates with potency | Antioxidant | researchgate.net |

| Topological | T_3_N_5 | Positive correlation | H3-Receptor Antagonism | |

| Topological | T_C_C_7 | Negative correlation | H3-Receptor Antagonism | |

| 3D Pharmacophore | HBA, Hyd, RA features | Essential for binding | PTP-MEG2 Inhibition | nih.gov |

Preclinical Biological Activity Assessment of 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Ol and Analogs

In Vitro Antioxidant Assays and Evaluation (e.g., Lipid Peroxidation, DPPH Scavenging)

Analogs of 2-Methyl-2,3-dihydro-1-benzofuran-5-ol have demonstrated notable efficacy as radical-scavenging antioxidants in various in vitro models. The antioxidant potential is often linked to the hydroxyl group on the benzofuran (B130515) ring, which can donate a hydrogen atom to neutralize free radicals.

A specifically designed analog, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), was synthesized to optimize antioxidant potency. nih.gov Studies showed that the phenoxyl radical derived from BO-653 is more stable than the α-tocopheroxyl radical, and it was found to be superior to α-tocopherol in protecting against lipid peroxidation in phosphatidylcholine liposomal membranes. nih.gov Further investigations into related 2,3-dihydro-5-hydroxybenzofuran compounds highlighted the influence of various substituents on their antioxidant action against lipid peroxidation. nih.gov

Other studies on novel benzofuran-2-carboxamide (B1298429) derivatives also confirmed their antioxidant capabilities. One particular derivative showed a 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical formation when tested at a concentration of 100 μM.

Table 1: In Vitro Antioxidant Activity of 2,3-Dihydro-1-benzofuran-5-ol Analogs

| Compound/Analog | Assay | Key Findings |

|---|---|---|

| 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) | Lipid Peroxidation | Superior antioxidant potency compared to α-tocopherol in liposomal membranes. nih.gov |

| Benzofuran-2-carboxamide derivative | Lipid Peroxidation (LPO) | 62% inhibition at 100 μM. |

| Benzofuran-2-carboxamide derivative | DPPH Scavenging | 23.5% inhibition at 100 μM. |

Antiproliferative and Antitumor Activity in Cell Line Panels

Derivatives of the 2,3-dihydro-1-benzofuran scaffold have shown significant growth inhibitory activity against a range of human cancer cell lines. The antiproliferative effects are often structure-dependent, with specific substitutions on the benzofuran ring enhancing cytotoxicity.

For instance, a series of benzofuran-isatin conjugates demonstrated potent anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov Specifically, compounds 5a and 5d exhibited IC₅₀ values of 8.7 µM and 6.5 µM in SW-620 cells, and 9.4 µM and 9.8 µM in HT-29 cells, respectively. nih.gov Other studies have identified benzofuran derivatives with significant cytotoxicity against breast (MCF-7), lung (A549), and ovarian (A2780) cancer cell lines, with one derivative showing an IC₅₀ value as low as 0.034 μM against ovarian cancer cells. nih.gov

Halogenated benzofuran derivatives have also been a focus of research. The inclusion of bromine, chlorine, or fluorine atoms has been shown to increase anticancer activity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological effect. nih.gov

Table 2: Growth Inhibition by 2,3-Dihydro-1-benzofuran-5-ol Analogs in Various Cancer Cell Lines

| Compound/Analog Class | Cell Line | Cancer Type | Activity (IC₅₀ / GI₅₀) |

|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | SW-620 | Colon Carcinoma | IC₅₀: 8.7 µM nih.gov |

| Benzofuran-isatin conjugate (5a) | HT-29 | Colon Carcinoma | IC₅₀: 9.4 µM nih.gov |

| Benzofuran-isatin conjugate (5d) | SW-620 | Colon Carcinoma | IC₅₀: 6.5 µM nih.gov |

| Benzofuran-isatin conjugate (5d) | HT-29 | Colon Carcinoma | IC₅₀: 9.8 µM nih.gov |

| Combretastatin analog (15c) | A2780 | Ovarian Cancer | IC₅₀: 0.034 µM nih.gov |

| Combretastatin analog (15c) | MCF-7 | Breast Cancer | IC₅₀: 0.011 µM nih.gov |

| Chalcone derivative | HT29 | Colon Carcinoma | IC₅₀: 0.35 µM ejmo.org |

| Chalcone derivative | A549 | Lung Cancer | IC₅₀: 2.85 µM ejmo.org |

Beyond inhibiting cell growth, analogs of this compound have been shown to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells.

A novel benzofuran-isatin conjugate, compound 5a, was found to induce apoptosis in colorectal cancer cells in a dose-dependent manner. nih.govnih.gov This was associated with the significant inhibition of the anti-apoptotic protein Bcl-2 and an increase in the level of cleaved PARP, a key marker of apoptosis. nih.gov Further investigation revealed the compound's pro-apoptotic effects involve the downregulation of Bcl-xl, upregulation of Bax and cytochrome c, and a decrease in mitochondrial membrane potential, suggesting the involvement of the mitochondria-dependent apoptosis pathway. nih.gov

Benzofuran-2-acetic ester derivatives have been observed to induce G0/G1 cell cycle arrest in both estrogen receptor-alpha positive (MCF-7, T47D) and triple-negative (MDA-MB-231) breast cancer cells. nih.gov This cell cycle arrest was linked to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner. nih.gov In contrast, Compound 5a caused cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. nih.gov

Table 3: Mechanisms of Apoptosis and Cell Cycle Modulation by Benzofuran Analogs

| Compound/Analog | Cell Line | Effect | Molecular Mechanism |

|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | HT29, SW620 (Colon) | Apoptosis Induction | Downregulation of Bcl-2 and Bcl-xl; Upregulation of Bax, Cytochrome c, and cleaved PARP. nih.govnih.gov |

| Benzofuran-isatin conjugate (5a) | HT29 (Colon) | Cell Cycle Arrest | G1/G0 phase arrest. nih.gov |

| Benzofuran-isatin conjugate (5a) | SW620 (Colon) | Cell Cycle Arrest | G2/M phase arrest. nih.gov |

| Benzofuran-2-acetic ester derivatives | MCF-7, MDA-MB-231 (Breast) | Cell Cycle Arrest & Apoptosis | G0/G1 phase arrest; Upregulation of p21Cip/WAF1. nih.gov |

Antimicrobial Activity Against Bacterial and Fungal Strains

The benzofuran scaffold is a key component in the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of bacterial pathogens, including antibiotic-resistant strains.

A series of benzofuran-triazine hybrids were evaluated for their antibacterial properties. nih.gov Among the synthesized compounds, one derivative (8e) was identified as the most potent, exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 32 to 125 µg/mL against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Salmonella entritidis). nih.gov

Other studies on biphenyl (B1667301) and dibenzofuran (B1670420) derivatives, which are structurally related to the benzofuran core, also showed significant activity, particularly against resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 3.13 µg/mL. nih.gov Some of these compounds also displayed inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov

Table 4: Antibacterial Activity of Benzofuran Analogs

| Compound/Analog Class | Bacterial Strain | Gram Type | Activity (MIC) |

|---|---|---|---|

| Benzofuran-triazine hybrid (8e) | Escherichia coli | Negative | 32 µg/mL nih.gov |

| Benzofuran-triazine hybrid (8e) | Staphylococcus aureus | Positive | 32 µg/mL nih.gov |

| Benzofuran-triazine hybrid (8e) | Salmonella entritidis | Negative | 32 µg/mL nih.gov |

| Benzofuran-triazine hybrid (8e) | Bacillus subtilis | Positive | 125 µg/mL nih.gov |

| Dibenzofuran derivative (6m) | Staphylococcus aureus (MRSA) | Positive | 3.13 µg/mL nih.gov |

| Biphenyl derivative (6i) | Enterococcus faecalis (MDR) | Positive | 6.25 µg/mL nih.gov |

The emergence of fungal resistance to existing treatments has spurred the search for novel antifungal agents, with benzofuran derivatives showing considerable promise.

Benzofuran-5-ol derivatives, which are structurally very close to the subject compound, have been synthesized and tested for in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans. Many of these compounds showed potent antifungal activity, completely inhibiting the growth of all tested fungal species at MIC levels between 1.6 and 12.5 µg/mL.

In other research, 2-acyl-1,4-benzohydroquinone derivatives were evaluated against a panel of pathogenic fungi. mdpi.com The 2-octanoylbenzohydroquinone analog (compound 4) was the most active, displaying MIC values in the range of 2 to 16 µg/mL against Candida species and 4 to 64 µg/mL against filamentous fungi, including Aspergillus fumigatus. mdpi.com Its activity against some strains, such as Candida krusei (MIC of 2 µg/mL), was comparable to the standard antifungal drug amphotericin B. mdpi.com Ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol have also demonstrated antifungal activity against Candida albicans and Candida parapsilosis with MIC values of 100 μg/mL. researchgate.net

Table 5: Antifungal Activity of Benzofuran Analogs

| Compound/Analog Class | Fungal Strain | Activity (MIC) |

|---|---|---|

| 2-Octanoylbenzohydroquinone (4) | Candida krusei | 2 µg/mL mdpi.com |

| 2-Octanoylbenzohydroquinone (4) | Candida albicans | 8 µg/mL mdpi.com |

| 2-Octanoylbenzohydroquinone (4) | Aspergillus fumigatus | 4-8 µg/mL mdpi.com |

| 2-Octanoylbenzohydroquinone (4) | Rhizopus oryzae | 4 µg/mL mdpi.com |

| Benzofuran-5-ol derivatives | Candida and Aspergillus spp. | 1.6 - 12.5 µg/mL |

| 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivative (VI) | Candida albicans | 100 µg/mL researchgate.net |

| 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol derivative (VI) | Candida parapsilosis | 100 µg/mL researchgate.net |

Anti-inflammatory Efficacy in In Vitro Models (e.g., Cytokine Modulation, Cellular Adhesion Inhibition)

The anti-inflammatory potential of compounds based on the 2,3-dihydro-1-benzofuran scaffold has been investigated through various in vitro models, focusing on their ability to modulate key inflammatory pathways. Research has highlighted the capacity of certain analogs to inhibit the production of pro-inflammatory cytokines and other mediators.

Fluorinated 2,3-dihydrobenzofuran (B1216630) derivatives, for instance, have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-treated macrophage models. nih.gov These compounds effectively suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a reduction in the secretion of inflammatory mediators. nih.gov Specifically, certain fluorinated and brominated benzofuran derivatives have shown potent, dose-dependent inhibition of prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO). nih.gov

The table below summarizes the inhibitory effects of selected fluorinated benzofuran and dihydrobenzofuran analogs on the release of various inflammatory mediators in LPS-stimulated macrophages.

| Compound | Mediator | IC₅₀ (µM) |

| Compound 2 (difluorinated, brominated) | PGE₂ | 1.92 |

| IL-6 | 1.2 | |

| CCL2 | 1.5 | |

| NO | 2.4 | |

| Compound 3 (difluorinated, brominated) | PGE₂ | 1.48 |

| IL-6 | 9.04 | |

| CCL2 | 19.3 | |

| NO | 5.2 | |

| Compound 8 (monofluorinated) | PGE₂ | 20.5 |

| IL-6 | 2.41 | |

| CCL2 | 10.1 | |

| NO | 4.8 |

Data sourced from studies on fluorinated benzofuran and dihydrobenzofuran derivatives in LPS-treated macrophages. nih.gov

Further studies have shown that a dihydrobenzofuran analog, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), can decrease key inflammatory markers, including nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6), in a streptozotocin (B1681764) (STZ)-induced Alzheimer's disease model. While this was observed in an in vivo model, it points to the underlying cellular mechanisms of cytokine modulation.

Regarding cellular adhesion, a critical process in the inflammatory response, specific data on this compound or its direct analogs as inhibitors is not extensively detailed in the reviewed literature. This remains an area for potential future investigation to fully characterize the anti-inflammatory profile of this class of compounds.

Other Preclinical Pharmacological Activities (e.g., Antiplatelet, Neuroprotective in Animal Models)

Beyond anti-inflammatory actions, analogs of this compound have been evaluated for other significant pharmacological activities, notably neuroprotective and antiplatelet effects.

Neuroprotective Activity in Animal Models

Significant neuroprotective effects have been documented for a selenium-containing 2,3-dihydrobenzofuran analog, TFSeB, in a mouse model of Alzheimer's disease induced by streptozotocin (STZ). In this model, TFSeB demonstrated the ability to counteract STZ-induced cognitive and memory impairments, improve performance in behavioral tests, and modulate key biochemical and molecular pathways associated with neurodegeneration.

The compound was found to reduce markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS) and reactive oxygen species (ROS), in the prefrontal cortex and cerebellum. It also reversed the increased activity of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes linked to cognitive decline. At the molecular level, TFSeB promoted neuronal survival by increasing the expression of the anti-apoptotic protein BCL-2 and decreasing the pro-apoptotic protein BAX. Furthermore, it enhanced the levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2 (NRF2), both crucial for neuroprotection.

The table below outlines the key neuroprotective effects of the analog TFSeB observed in the STZ-induced Alzheimer's disease mouse model.

| Activity Assessed | Model/Tissue | Key Findings |

| Cognitive Function | Behavioral Tests (Y-maze, Novel Object Recognition) | Improved memory performance; counteracted STZ-induced deficits. |

| Oxidative Stress | Prefrontal Cortex, Cerebellum | Reduced TBARS, ROS, and nitrite (B80452) levels. |

| Enzyme Activity | Hippocampus, Cortex, Cerebellum | Reversed STZ-induced increases in MAO-B and AChE activity. |

| Apoptosis Modulation | Hippocampus (RT-qPCR) | Increased BCL-2 expression; Decreased BAX expression. |

| Neuroprotective Factors | Hippocampus (RT-qPCR) | Increased BDNF and NRF2 expression. |

Findings are based on the administration of 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) in a streptozotocin-induced mouse model of Alzheimer's disease.

Antiplatelet Activity

The potential for dihydrobenzofuran structures to influence platelet aggregation has been explored through the development of novel derivatives. Recently, a series of 2,3-dihydro nih.govrsc.orgdioxino[2,3-g]benzofuran compounds were identified as potent protease-activated receptor 4 (PAR4) antagonists. nih.gov PAR4 is a receptor for thrombin, a key activator of platelets. By antagonizing this receptor, these compounds exhibit significant antiplatelet activity. nih.gov

Two isomers, designated as compounds 36 and 37 , demonstrated potent in vitro antiplatelet aggregation activity with IC₅₀ values of 26.13 nM and 14.26 nM, respectively. nih.gov Furthermore, these compounds showed potent ex vivo antiplatelet effects in mice with a low tendency for bleeding, a common side effect of antiplatelet agents. nih.gov This research indicates that the dihydrobenzofuran scaffold can be incorporated into structures that effectively inhibit platelet aggregation, suggesting a potential therapeutic application in arterial embolic diseases. nih.govresearchgate.net

Theoretical and Computational Studies of 2 Methyl 2,3 Dihydro 1 Benzofuran 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the physicochemical properties of chemical systems. physchemres.org DFT methods are widely recognized for providing a good balance between accuracy and computational cost, yielding reliable results for various molecular properties, including geometries, vibrational frequencies, and electronic characteristics. physchemres.orgresearchgate.net For benzofuran (B130515) derivatives, DFT calculations have been successfully employed to optimize molecular structures and compare calculated parameters with experimental data. researchgate.net The selection of an appropriate functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate predictions of molecular properties. researchgate.netwu.ac.th

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic properties and chemical reactivity of a molecule. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability, chemical hardness, and transport properties. materialsciencejournal.orgresearchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.

In studies of related benzofuran derivatives, DFT has been used to calculate these electronic parameters. For instance, the HOMO-LUMO energy gap helps to explain charge transfer within the molecule. researchgate.net Analysis of the molecular electrostatic potential (MESP) further identifies the electrophilic and nucleophilic sites, providing a map of the charge distribution and predicting regions susceptible to electrophilic and nucleophilic attack. sci-hub.se

Table 1: Example HOMO-LUMO Energies for a Related Benzofuran Derivative Data presented is illustrative for a representative benzofuran compound as found in the literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.18 |

| Energy Gap (ΔE) | 5.07 |

| Source: Illustrative data based on findings for related pyran-carboxylate compounds with similar structural motifs. materialsciencejournal.org |

DFT calculations are a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and analyzing the structures and energies of transition states. pku.edu.cn This is particularly relevant for understanding the synthesis and reactivity of the benzofuran scaffold. For example, in cycloaddition reactions involving furan (B31954) derivatives, DFT has been used to investigate whether a reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn

By calculating the activation free energies for different potential pathways, researchers can determine the most likely reaction route. pku.edu.cn For instance, studies on dienylisobenzofurans have shown that a [4+2] cycloaddition followed by a physchemres.orgnih.gov-vinyl shift is a viable pathway. pku.edu.cn The analysis involves locating the transition state (TS) for each step and confirming it connects the reactant and product. This type of analysis provides deep mechanistic insights that are often difficult to obtain through experimental means alone.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). fums.ac.irsemanticscholar.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. nih.govnih.gov For benzofuran derivatives, docking studies have been instrumental in identifying potential biological targets and predicting how these compounds bind within the active site of a protein. nih.gov The results are often evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. fums.ac.irsemanticscholar.org

Predicting the binding mode involves identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. semanticscholar.orgnih.gov Studies on various benzofuran-containing compounds have successfully used molecular docking to elucidate these interactions. For example, docking of benzofuran-1,3,4-oxadiazole derivatives into the active site of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) revealed strong binding affinities, comparable to known inhibitors. nih.gov Similarly, the binding modes of benzofuran derivatives with bovine serum albumin (BSA) have been investigated, showing that different analogs may bind preferentially to the protein's interior or surface. mdpi.com These predictions help to explain the structure-activity relationships (SAR) observed experimentally and guide the design of new analogs with improved potency and selectivity. nih.gov

Table 2: Example Molecular Docking Results for Benzofuran Derivatives Against Various Targets Data is compiled from studies on different benzofuran analogs to illustrate the application of this technique.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzofuran-1,3,4-oxadiazole | Pks13 | -14.82 | Not specified |

| Benzo[a]phenazin-5-ol | C-Kit kinase | -9.3 to -10.6 | Arg791, Ile789, His790, Ile571 |

| Furan-thiazolidinedione | PPARγ | -9.02 | Not specified |

| Sources: fums.ac.irnih.govijper.org |

The benzofuran scaffold is present in numerous compounds with a wide array of biological activities, suggesting its ability to interact with diverse biological targets. nih.gov Computational docking and screening approaches can help identify these potential targets. Research on various benzofuran derivatives has pointed to several protein families as potential targets. These include:

Cannabinoid Receptors: Dihydrobenzofuran derivatives have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a target for neuropathic pain. nih.gov

Histamine (B1213489) Receptors: Certain 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines act as antagonists for the histamine H3 and H4 receptors, indicating potential as anti-inflammatory agents. nih.gov

Enzymes: Benzofuran-based compounds have been docked against enzymes like dihydrofolate reductase (DHFR) for antibacterial applications and Polyketide Synthase 13 (Pks13) as antitubercular agents. nih.govnih.gov

Kinases: The C-Kit kinase, a receptor tyrosine kinase involved in some cancers, has been identified as a target for benzo[a]phenazin-5-ol derivatives. fums.ac.ir

Calcium Pumps: Novel benzofuran analogs have been discovered as potent activators of the cardiac Ca2+ pump SERCA2a, a promising target for heart failure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational behavior of a molecule and its interactions with a protein over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, conformational changes, and the stability of ligand-protein complexes. researchgate.net

Cheminformatics and Predictive Modeling

In the realm of modern drug discovery and chemical biology, in silico methods have become indispensable for the early assessment of a compound's potential. By leveraging computational models, researchers can predict the physicochemical and pharmacokinetic properties of molecules like 2-Methyl-2,3-dihydro-1-benzofuran-5-ol, thereby guiding experimental efforts and prioritizing candidates with favorable characteristics. This section delves into the theoretical and computational studies of this specific benzofuran derivative, focusing on its predicted properties relevant to biological interactions and its anticipated journey through the body as forecasted by ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Physicochemical Property Prediction Relevant to Biological Interactions

The interaction of a small molecule with a biological system is fundamentally governed by its physicochemical properties. Computational tools can estimate a range of these descriptors, offering a glimpse into the molecule's behavior. For this compound, key predicted properties that influence its biological activity are summarized below. These parameters are crucial in determining how the molecule will behave in a physiological environment, from its solubility in aqueous media to its ability to cross lipid membranes.